2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline
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Overview
Description
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Vinylation: The coupling of 5-iodo-2-methoxyphenol with a suitable vinylating agent to form the ethenyl derivative.
Quinoline Formation: The final step involves the cyclization of the ethenyl derivative with a quinoline precursor under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different biological activity.
2-Iodo-5-methoxyphenol: Shares the iodine and methoxy groups but lacks the quinoline backbone.
Uniqueness
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its combination of an iodine atom, methoxy groups, and a quinoline backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO2/c1-22-17-11-8-15(20)12-14(17)7-10-16-9-6-13-4-3-5-18(23-2)19(13)21-16/h3-12H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORWUSJWDLZZKA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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